n-Tert-butyl-2-hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWLCAFNMVMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Tert Butyl 2 Hydroxybenzamide
Direct Synthetic Routes to N-tert-Butyl Amides
Direct synthetic routes aim to construct the N-tert-butyl amide functionality in a single key step. These methods often involve the reaction of a nitrile with a source of a tert-butyl cation or the condensation of a carboxylic acid derivative with tert-butylamine (B42293).
Amidation of Nitriles with tert-Butanol (B103910) or tert-Butyl Acetate (B1210297)
A prominent method for the synthesis of N-tert-butyl amides is the Ritter reaction, which involves the acid-catalyzed reaction of a nitrile with a source of a stable carbocation, such as that derived from tert-butanol or tert-butyl acetate. ias.ac.inorganic-chemistry.org This reaction is a versatile and atom-economical approach to forming the N-tert-butyl amide bond. missouri.edu
While strong acids like sulfuric acid are traditionally used in the Ritter reaction, milder and more environmentally benign catalysts have been explored. missouri.eduorganic-chemistry.org Oxalic acid dihydrate has been demonstrated as an effective catalyst for the amidation of nitriles with tert-butanol or tert-butyl acetate. This method offers the advantage of using a solid, non-corrosive, and readily available acid catalyst.
In a typical procedure, the nitrile is reacted with either tert-butanol or tert-butyl acetate in the presence of a catalytic amount of oxalic acid dihydrate. Research indicates that tert-butyl acetate can be a more efficient source of the tert-butyl carbocation compared to tert-butanol under these conditions.
A significant advantage of the oxalic acid dihydrate-catalyzed amidation is the ability to perform the reaction under solvent-free conditions. This approach minimizes waste and simplifies the purification process. The reaction temperature is a critical parameter for optimization. For instance, in the modified Ritter reaction using tert-butyl acetate and sulfuric acid, a temperature of 42°C has been found to be effective for the synthesis of various N-tert-butyl amides. organic-chemistry.org Generally, in solvent-free Ritter reactions, temperatures can range from room temperature to around 80°C, depending on the reactivity of the substrates and the catalyst used. rsc.org
The optimization of reaction conditions, including the molar ratio of reactants and catalyst loading, is crucial for achieving high yields. For example, a scalable Ritter reaction has been optimized using tert-butyl acetate and acetic acid, highlighting the importance of controlled conditions for large-scale synthesis.
Table 1: Comparison of tert-Butyl Sources in Oxalic Acid Dihydrate-Catalyzed Amidation of Nitriles
| tert-Butyl Source | Catalyst | Conditions | Reported Efficacy |
| tert-Butanol | Oxalic Acid Dihydrate | Solvent-free | Effective |
| tert-Butyl Acetate | Oxalic Acid Dihydrate | Solvent-free | More efficient than tert-butanol |
Condensation Reactions Involving 2-Hydroxybenzoic Acid Derivatives and tert-Butylamine
The direct condensation of a carboxylic acid with an amine is a fundamental method for amide synthesis. In the context of N-tert-butyl-2-hydroxybenzamide, this would involve the reaction of a 2-hydroxybenzoic acid derivative with tert-butylamine. orgsyn.org While the direct reaction of salicylic (B10762653) acid with tert-butylamine can be challenging, the use of activated derivatives of salicylic acid or coupling agents can facilitate this transformation.
A common strategy involves the conversion of salicylic acid to a more reactive intermediate, such as an acid chloride or an ester. For example, salicylic acid can be reacted with a C4 or higher alcohol, such as n-butanol, in the presence of an acid catalyst to form the corresponding alkyl salicylate (B1505791). google.com This ester can then be reacted with tert-butylamine in an alcoholic solvent to yield the desired this compound. google.com This two-step approach often provides higher yields and purity compared to direct amidation. google.com Another established method is the "salol reaction," where phenyl salicylate is heated with an amine to form the corresponding salicylamide (B354443). epo.org
N-tert-Butylation of Aromatic Amines as a Precursor Step
An alternative strategy involves the initial N-tert-butylation of a suitable aromatic amine, which is then further functionalized to yield the final product. For the synthesis of this compound, 2-aminophenol (B121084) would be the logical precursor.
Copper-catalyzed reactions have emerged as a mild and efficient method for the N-alkylation of amines. Specifically, copper(II) complexes have been shown to catalyze the aerobic oxidation of 2-aminophenol. rsc.org Furthermore, copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate at room temperature has been reported as a highly effective method. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. The use of a copper catalyst avoids the harsh conditions often required in traditional tert-butylation methods. Once the N-tert-butyl-2-aminophenol is synthesized, the final step would involve the acylation of the amino group with a salicylic acid derivative.
Table 2: Overview of Synthetic Strategies
| Section | Strategy | Key Reactants | Catalyst/Conditions |
| 2.1.1 | Amidation of Nitriles | Nitrile, tert-Butanol/tert-Butyl Acetate | Oxalic Acid Dihydrate, Solvent-free, 42-80°C |
| 2.1.2 | Condensation | Salicylic Acid Derivative, tert-Butylamine | Acid catalyst for esterification, Alcoholic solvent |
| 2.1.3 | N-tert-Butylation | 2-Aminophenol, tert-Butylating Agent | Copper catalyst, Room temperature |
Synthesis of Key Precursors and Analogues Incorporating the this compound Core
The construction of the this compound scaffold and its analogs relies on a variety of synthetic approaches, each tailored to introduce specific functional groups and structural motifs.
Preparation of 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic Acid
A key intermediate for the synthesis of certain this compound derivatives is 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. This compound can be prepared from 5-amino-2-hydroxybenzoic acid. mdpi.comsigmaaldrich.com The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Another related precursor, 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid, is also synthetically valuable. oakwoodchemical.comsigmaaldrich.com Its preparation provides a route to differently substituted analogs.
Synthesis of N-(tert-butyl)-N-hydroxybenzamide and its Role in Cycloadditions
While not a direct precursor to this compound, the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines is noteworthy. A method for their synthesis involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran (B95107) at 0 °C. nih.gov This reaction facilitates a direct N-O bond formation and demonstrates tolerance for a wide range of functional groups. nih.gov The steric hindrance of the magnesium amide influences the choice of the perester electrophile. nih.gov
Generation of N-tert-Butyl-N,N'-Diacylhydrazine Derivatives
N-tert-butyl-N,N'-diacylhydrazines are a significant class of compounds that can be considered structural analogs of this compound. Two series of N-tert-butyl-N,N'-diacylhydrazine derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety have been designed and synthesized. nih.gov The structures of these compounds were confirmed using proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS). nih.gov
Further diversification of this class has been achieved through the synthesis of novel N-sulfenyl-N′-tert-butyl-N,N′-diacylhydrazines. These include N-(alkyldithio), N-(aminothio), and N,N-dithio derivatives. acs.org The general synthetic approach starts from N′-tert-butyl-N,N′-diacylhydrazines, which are then reacted with sulfur dichloride to form key N-chlorosulfenyl intermediates. acs.org These intermediates are subsequently reacted with sodium alkyl mercaptides or amines to yield the target compounds. acs.org Similarly, N-substituted phenoxysulfenyl derivatives have also been prepared from these intermediates. acs.org
In the pursuit of novel diacylhydrazine derivatives, twenty new N-(tert-Butyl)-N'-fluorobenzoyl-substitutedpyridylcarbonyl hydrazides have also been synthesized. researchgate.net
Synthesis of Other N-tert-Butyl-Substituted Salicylamide Derivatives
The synthesis of various N-substituted salicylamides has been explored. For instance, reacting the acid chloride of 5-nitrosalicylic acid with different amines like 3-amino-2-oxazolidone and 4-aminophenazone yields the corresponding N-substituted 5-nitrosalicylamides. nih.gov
Additionally, novel N'-tert-butyl-N'-substitutedbenzoyl-N-(2,4-dimethyl-2,3-dihydrobenzofuran)-7-carbohydrazide and N'-tert-butyl-N'-substitutedbenzoyl-N-(5-methylchroman)-8-carbohydrazide derivatives have been designed and synthesized starting from m-cresol. ingentaconnect.com
Strategies for Chemical Modification and Functionalization
The functionalization of the this compound core, particularly on the benzene (B151609) ring, is a key strategy for modulating its properties.
Substitution on the Benzene Ring of 2-Hydroxybenzamide Derivatives
The introduction of substituents onto the benzene ring of 2-hydroxybenzamide derivatives follows the principles of electrophilic aromatic substitution. numberanalytics.comquizlet.com The existing substituents on the ring dictate the position of the incoming electrophile. libretexts.orglibretexts.org
Activating Groups: Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), activate the ring, making it more reactive towards electrophilic substitution. libretexts.orglibretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
Deactivating Groups: Electron-withdrawing groups, such as nitro (-NO2) and carboxyl (-COOH), deactivate the ring, making it less reactive. libretexts.orglibretexts.org These groups generally direct incoming electrophiles to the meta position. libretexts.orglibretexts.org Halogens are an exception, as they are deactivating yet direct to the ortho and para positions. libretexts.org
The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives provides a practical example. Starting with 5-amino-2-hydroxybenzoic acid, acetylation and N-acylation with reagents like benzoyl chloride can be performed to introduce different groups at the 5-position. mdpi.com
Modifications at the Amide Linker
The amide bond in this compound serves as a crucial linker that can be modified to influence the molecule's conformation and hydrogen-bonding capabilities. Strategies for modifying this linker primarily involve N-alkylation or the introduction of different functional groups to the amide nitrogen.
One common approach to modify the amide linker is through N-alkylation. This can be achieved by deprotonating the amide nitrogen with a strong base, such as sodium hydride, to form the corresponding sodium salt. This salt then acts as a nucleophile and can react with an alkyl halide to introduce a new alkyl group. For instance, reaction with methyl iodide would yield N-methyl-N-tert-butyl-2-hydroxybenzamide. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, thereby enabling a systematic exploration of the structure-activity relationship.
Another strategy involves the complete replacement of the amide linker with other bioisosteric groups, such as a urea (B33335) or carbamoyl (B1232498) moiety. For example, a related N-[(4-ethylphenyl)carbamoyl]-2-hydroxybenzamide has been synthesized from a salicylamide intermediate. nih.gov This suggests that similar modifications could be applied to the N-tert-butyl analogue, leading to novel derivatives with potentially altered biological profiles. The synthesis of a urea derivative, for instance, could involve the reaction of an appropriate isocyanate with 2-hydroxy-N-tert-butylbenzamine.
Research on related N-benzoyl-2-hydroxybenzamides has demonstrated that modifications to the amide linker can lead to compounds with significant biological activity. nih.gov For example, the introduction of a carbamoyl or urea linker has been explored in the context of developing antiparasitic agents. nih.gov
| Modification Type | Reagents and Conditions | Potential Product | Reference |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl-N-tert-butyl-2-hydroxybenzamide | Inferred from standard amide alkylation |
| Urea Linker | Isocyanate, Amine Precursor | 1-(Substituted)-3-(2-hydroxyphenyl)urea derivative | nih.gov |
| Carbamoyl Linker | Phosgene derivative, Amine | N-[(Substituted)carbamoyl]-2-hydroxybenzamide derivative | nih.gov |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another key site for derivatization, offering the potential to alter properties such as solubility, lipophilicity, and metabolic stability. Common derivatization strategies include O-alkylation and O-acylation.
O-Alkylation:
The Williamson ether synthesis is a classical and widely used method for the O-alkylation of phenols. In the context of this compound, this would involve treating the compound with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide ion. This phenoxide can then be reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to introduce an ether linkage. This reaction is generally carried out in a suitable solvent like acetone (B3395972) or dimethylformamide.
O-Acylation:
O-acylation of the phenolic hydroxyl group can be readily achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of an ester derivative. For example, reaction with acetyl chloride would yield 2-(tert-butylcarbamoyl)phenyl acetate. This type of modification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.
Studies on related salicylamides have shown that O-alkylation can significantly impact their biological activity. For instance, a series of O-substituted salicylamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities.
| Derivatization Type | Reagents and Conditions | Potential Product | Reference |
| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-tert-butyl-2-alkoxybenzamide | Inferred from general phenol (B47542) alkylation |
| O-Acylation | Acyl Halide or Anhydride, Base (e.g., Pyridine) | 2-(tert-butylcarbamoyl)phenyl acetate | Inferred from general phenol acylation |
Spectroscopic and Structural Elucidation of N Tert Butyl 2 Hydroxybenzamide and Analogues
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In N-tert-butyl-2-hydroxybenzamide, the key functional groups—hydroxyl (O-H), secondary amide (N-H and C=O), and the benzene (B151609) ring—give rise to characteristic absorption bands.
The spectrum of a related primary amide, salicylamide (B354443), shows a broad absorption band from 3500 to 2500 cm⁻¹, which is indicative of strong hydrogen bonding. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl proton and the amide's carbonyl oxygen is a well-documented feature in salicylamide derivatives. nih.govresearchgate.net This interaction significantly influences the position and shape of the O-H and C=O stretching bands.
For this compound, a secondary amide, the following characteristic peaks are expected:
O-H Stretching: A broad band typically appears in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.
N-H Stretching: A sharp to medium band is expected around 3400-3300 cm⁻¹. In N-(tert-Butyl)benzamide, this N-H stretch is observed at 3332 cm⁻¹. rsc.org
C=O Stretching (Amide I): This is one of the most intense and characteristic bands in the spectrum. For N-(tert-Butyl)benzamide, the carbonyl (C=O) stretching vibration appears at 1643 cm⁻¹. rsc.org The position of this band is sensitive to hydrogen bonding and the electronic environment.
N-H Bending (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching vibrations, typically occurs in the 1550-1510 cm⁻¹ range for secondary amides.
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the benzene ring.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| Phenolic O-H | Stretching | ~3300-2500 (Broad) | Characteristic of strong intramolecular hydrogen bonding. |
| Amide N-H | Stretching | ~3330 | Based on N-(tert-Butyl)benzamide data. rsc.org |
| Amide C=O | Stretching (Amide I) | ~1640-1650 | Based on N-(tert-Butyl)benzamide data. rsc.org |
| Amide N-H / C-N | Bending/Stretching (Amide II) | ~1550-1510 | Typical range for secondary amides. |
| Aromatic C=C | Stretching | ~1600-1450 | Confirms the presence of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the amide (N-H) proton, the phenolic (O-H) proton, and the tert-butyl protons.
Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex series of multiplets in the downfield region, typically between δ 6.8 and 8.0 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the hydroxyl and amide substituents. In the parent compound salicylamide, these protons resonate in this characteristic region. nih.gov
Amide Proton (N-H): This proton usually appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Its chemical shift is variable but often found between δ 5.8 and 8.5 ppm. For several N-(tert-butyl)benzamide analogues, this signal appears around δ 5.9 ppm. rsc.orgrsc.org
Phenolic Proton (O-H): The hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm.
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded. They give rise to a single, sharp singlet with an integration value of 9H, typically appearing around δ 1.4-1.5 ppm. This characteristic signal is consistently observed in numerous N-tert-butyl substituted amides. rsc.orgrsc.org
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference/Comment |
|---|---|---|---|---|
| -C(CH₃)₃ | ~1.46 | s (singlet) | 9H | Characteristic signal for the tert-butyl group. rsc.orgrsc.org |
| Ar-H | ~6.8-8.0 | m (multiplet) | 4H | Complex pattern due to substitution on the aromatic ring. |
| N-H | ~5.9-8.5 | br s (broad singlet) | 1H | Chemical shift is solvent and concentration dependent. rsc.orgrsc.org |
| O-H | >10.0 | br s (broad singlet) | 1H | Downfield shift due to strong intramolecular H-bonding. |
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears far downfield, typically in the range of δ 165-170 ppm. For N-(tert-butyl)benzamide, this signal is at δ 166.8 ppm. rsc.org
Aromatic Carbons: The six aromatic carbons will resonate in the δ 115-160 ppm region. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the amide group (C-CONH) will be the most downfield among the ring carbons due to the deshielding effects of the oxygen and carbonyl groups, respectively. In salicylamide, these carbons are clearly identifiable.
Tert-butyl Carbons: The tert-butyl group gives two distinct signals. The quaternary carbon (-C (CH₃)₃) appears around δ 51-52 ppm, while the three equivalent methyl carbons (-C(CH₃ )₃) appear further upfield, around δ 28-29 ppm. rsc.orgrsc.org
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference/Comment |
|---|---|---|
| -C(C H₃)₃ | ~28.8 | Characteristic signal for the tert-butyl methyl carbons. rsc.org |
| -C (CH₃)₃ | ~51.5 | Characteristic signal for the tert-butyl quaternary carbon. rsc.org |
| Aromatic C-H & C-R | ~115-140 | Signals for the four C-H carbons and the C-CONH carbon. |
| Aromatic C-OH | ~155-160 | Most downfield aromatic carbon due to the hydroxyl group. |
| Amide C=O | ~167-169 | Carbonyl carbon signal. rsc.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. The confirmation of structure for newly synthesized salicylamide derivatives is routinely accomplished using HRMS. nih.gov
For this compound, the elemental composition is C₁₁H₁₅NO₂. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass.
Table 4: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Comment |
|---|---|---|---|
| C₁₁H₁₅NO₂ | [M]⁺˙ | 193.1103 | Molecular ion (less common in soft ionization). |
| [M+H]⁺ | 194.1179 | Protonated molecule, common in ESI/APCI positive mode. | |
| [M+Na]⁺ | 216.0998 | Sodium adduct, also common in ESI positive mode. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used in chemistry to determine the molecular weight of a compound by producing ions from macromolecules or small molecules in solution. The process involves applying a high voltage to a liquid to create an aerosol, which leads to the formation of gas-phase ions from the analyte. These ions are then directed into a mass analyzer, which measures their mass-to-charge ratio (m/z).
For benzamide (B126) derivatives, ESI-MS is crucial for confirming the molecular identity. In positive ion mode, the technique typically detects the protonated molecule, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these species provides a direct measurement of the compound's molecular mass. For instance, in the analysis of related amide compounds, predicted collision cross section (CCS) values are often calculated for various adducts, including [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺, to aid in identification. uni.lu While specific ESI-MS data for this compound is not detailed in the available literature, this standard technique would be a primary step in its characterization, confirming its molecular weight of 193.24 g/mol through the detection of its corresponding molecular ions.
Multistage Mass Spectrometry (MSn) for Fragmentation Pathway Analysis
Multistage Mass Spectrometry (MSn), also known as tandem mass spectrometry (MS/MS), is a powerful analytical method used to determine the structure of compounds by analyzing their fragmentation patterns. Following the initial ionization and selection of a specific precursor ion (e.g., the [M+H]⁺ ion from ESI-MS), the ion is subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions.
By analyzing the masses of these fragments, it is possible to deduce the compound's structural connectivity and identify its key functional groups. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, loss of the tert-butyl group, and rearrangements involving the hydroxyl and amide functionalities. This detailed structural information is vital for confirming the identity of newly synthesized compounds and distinguishing between isomers. The structural characterization of complex organic molecules, including various amide and hydrazone derivatives, frequently relies on a combination of spectroscopic techniques where mass spectrometry plays a key role in confirming the proposed structure. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
Crystal System and Space Group Analysis
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. The analysis of single crystals of benzamide analogues reveals their specific packing arrangements in the solid state. For example, a number of related compounds have been found to crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.govresearchgate.net
A detailed study of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, an analogue containing a 2-hydroxybenzoyl moiety, showed that it crystallizes in the monoclinic system. iucr.org Similarly, the compound 2-cyanoguanidinophenytoin also crystallizes in a monoclinic system. nih.gov The specific space group provides more detailed information about the symmetry elements within the unit cell.
Table 1: Crystal System and Space Group Data for Selected Analogues
| Compound Name | Crystal System | Space Group | Molecules per Unit Cell (Z) | Source |
| N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide | Monoclinic | Not Specified | Not Specified | iucr.org |
| 2-cyanoguanidinophenytoin | Monoclinic | P2₁/c | 4 | nih.gov |
| Analogue Compound III | Monoclinic | P2₁ | 2 | researchgate.net |
| N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide | Monoclinic | C2/c | 4 | researchgate.net |
Note: P2₁/c, P2₁, and C2/c are common space groups within the monoclinic crystal system. wikipedia.orgwebmineral.com
Bond Lengths, Bond Angles, and Dihedral Angles
Crystallographic analysis provides precise measurements of the geometric parameters within a molecule. These include the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral or torsion angles). This data is fundamental for a detailed understanding of the molecular structure.
In the crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, the C6-C13 bond length was reported as 1.511(4) Å. researchgate.net For the analogue N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, a detailed conformational analysis highlighted specific torsion angles that deviate from ideal geometries, indicating molecular strain or specific packing interactions. iucr.org
Table 2: Selected Geometric Parameters for N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide
| Parameter | Atoms Involved | Value | Source |
| Torsion Angle | O36—C35—C34—C29 | -26.1 (3)° | iucr.org |
| Torsion Angle | O9—C8—C7—C2 | 8.6 (3)° | iucr.org |
These values provide insight into the specific three-dimensional shape of the molecule in the solid state.
Conformational Analysis in the Crystalline State
Conformational analysis in the solid state examines the three-dimensional shape adopted by a molecule within the crystal lattice. This conformation is influenced by both intramolecular forces (such as steric hindrance and hydrogen bonding) and intermolecular forces (crystal packing effects). X-ray crystallography is the most powerful tool for this analysis. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, are employed to understand the electronic behavior of n-Tert-butyl-2-hydroxybenzamide.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. scienceopen.com It offers a good balance between accuracy and computational cost, making it suitable for systems with a moderate number of atoms. scienceopen.com DFT calculations focus on the electron density to determine the energy and properties of the molecule.
In studies of similar molecules, such as substituted 2-hydroxybenzophenones, DFT calculations at the B3LYP/6-311++G** level of theory have been used to analyze the electronic structure of the chelated ring system formed by intramolecular hydrogen bonding. researchgate.net Such analyses involve calculating vibrational frequencies, topological parameters, natural bond orders, and natural charges on the atoms within the ring. researchgate.net These calculations help in understanding substitution effects on the strength and nature of the intramolecular hydrogen bond. researchgate.net The choice of DFT functional and basis set is crucial, as rigorous benchmarking suggests that reliable results are typically obtained with large basis sets. nih.gov
To characterize the nature of the intramolecular hydrogen bond, Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses are often performed as part of DFT studies. researchgate.net For instance, NBO analysis can compute Wiberg bond indices and natural charges, while AIM topological analysis helps characterize the nature of the hydrogen bond, indicating whether it is primarily electrostatic or has some covalent character. researchgate.net
| Computational Method | Calculated Parameters | Insights Gained |
|---|---|---|
| DFT (e.g., B3LYP/6-311++G**) | Vibrational Frequencies, 1H Chemical Shifts | Correlation with hydrogen bond strength |
| NBO Analysis | Wiberg Bond Indices, Natural Charges | Electronic distribution and bond character |
| AIM Analysis | Topological Parameters (e.g., electron density at bond critical point) | Nature and strength of intramolecular hydrogen bonds (e.g., partly covalent) researchgate.net |
Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. These methods can provide highly accurate results, though they are computationally more demanding than DFT.
For related compounds like alkyl 2-hydroxybenzoates, high-level ab initio methods such as G3MP2 and G4 have been used to validate experimental gas-phase enthalpies of formation. nih.gov These calculations are crucial for accurately determining thermochemical properties. By comparing the energies of different conformers (e.g., cis- and trans-), these methods allow for the quantification of the strength of intramolecular hydrogen bonds. nih.gov For methyl 2-hydroxybenzoate, the intramolecular hydrogen bond strength was determined to be approximately -43 kJ mol-1 using this approach. nih.gov
In the conformational analysis of flexible molecules like salicylamide-based peptidomimetics, a multi-step approach is often used, starting with lower-level pre-optimization (e.g., Hartree-Fock) before final optimization at a higher level of theory. mdpi.com This hierarchical approach makes the computational analysis of hundreds or even thousands of potential conformers more manageable. mdpi.com
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules.
Conformational analysis is essential for identifying the stable three-dimensional structures of a flexible molecule like this compound. This process typically begins with a search for various possible conformations using molecular mechanics force fields, such as MM+. mdpi.com This initial search can generate a large number of potential conformers. mdpi.com
Following the initial search, the energy of these conformers is minimized to find the local and global energy minima on the potential energy surface. For example, in the analysis of cis-1,4-di-tert-butylcyclohexane, the MM2 force field was used to calculate steric energy and identify the most stable conformation, which was found to be a twisted boat conformation with a lower steric energy (27.480 kcal/mol) compared to the chair conformation (28.476 kcal/mol). A similar approach can be applied to this compound to identify its lowest energy conformers. The process involves generating an initial structure, calculating its energy, and then running an energy minimization function to find a more stable arrangement.
| Molecule (Example) | Conformation | Calculated Steric Energy (kcal/mol) | Stability |
|---|---|---|---|
| Cis-1,4-di-tert-butylcyclohexane | Minimized Chair | 28.476 | Less Stable |
| Twisted Boat | 27.480 | More Stable (Minimum Energy Conformation) |
The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a defining feature of this compound's structure. This interaction significantly influences the molecule's conformational preferences by locking the molecule into a pseudo-cyclic, planar arrangement.
Prediction of Reactivity and Spectroscopic Properties
Computational chemistry is a valuable tool for predicting the reactivity and spectroscopic properties of molecules. scienceopen.com By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack, thus predicting the molecule's chemical reactivity. scienceopen.com DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting reactivity.
Furthermore, computational methods can predict various spectroscopic properties. For instance, the vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. researchgate.net The chemical shifts of protons, particularly the one involved in the intramolecular hydrogen bond, can be calculated and compared with experimental Nuclear Magnetic Resonance (NMR) data. researchgate.net In studies of 2-hydroxybenzophenones, a linear correlation was found between the calculated energy of the intramolecular hydrogen bond and the chemical shift of the hydroxyl proton. researchgate.net These predictive capabilities make computational studies an indispensable part of characterizing new compounds and understanding their chemical behavior.
Modeling of Spectroscopic Data (e.g., NMR, IR)
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting and interpreting the spectroscopic data of molecules like this compound. Methods such as B3LYP, B3PW91, and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to perform molecular geometric optimizations and calculate vibrational frequencies. dergipark.org.tr These calculated frequencies correspond to infrared (IR) and Raman spectra.
In a study on the related compound p-tert-butylphenyl salicylate (B1505791), DFT calculations were used to determine optimized molecular geometric parameters, which were then compared with experimental values, showing strong agreement. dergipark.org.tr For instance, key bond angles were computed with different functionals and showed only minor deviations from X-ray diffraction data. dergipark.org.tr This process of comparing theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of vibrational modes. nih.gov For example, the characteristic carbonyl (C=O) stretching vibration in benzamides is sensitive to its chemical environment, including solvent effects and intramolecular hydrogen bonding, which can be effectively modeled. researchgate.net
Beyond vibrational spectroscopy, computational methods are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. These theoretical calculations provide a powerful complement to experimental data, aiding in the complete structural elucidation of the compound.
Table 1: Illustrative Comparison of Experimental vs. Calculated Molecular Parameters for a Related Salicylate Compound
| Parameter | Experimental Value (°) | Calculated (B3LYP) (°) | Calculated (B3PW91) (°) | Calculated (M06-2X) (°) |
| O13–C11–O14 | 125.1 | 124.3 | 124.2 | 124.4 |
| C4–O12–H15 | 105.7 | 107.9 | 107.2 | 108.7 |
| C11–O14–C16 | 117.6 | 119.0 | 118.7 | 119.4 |
This table is based on data for p-tert-butylphenyl salicylate and serves as an example of how computational methods are validated against experimental results. dergipark.org.tr
Analysis of Electron Affinity and Ionization Potential
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that describe the energy change when an electron is added to or removed from a molecule, respectively. rug.nl These values provide critical insights into a molecule's redox properties and chemical reactivity.
Computationally, EA and IP can be estimated through several methods. A common approach involves Koopmans' theorem, which approximates the IP as the negative energy of the Highest Occupied Molecular Orbital (HOMO) and the EA as the negative energy of the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are frequently used to determine the energies of these frontier molecular orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap often suggests that a molecule is more polarizable and reactive. researchgate.net
More accurate predictions of IP and EA can be obtained through the "energy-difference" method (ΔSCF), where the total energies of the neutral molecule and its corresponding cation (for IP) and anion (for EA) are calculated separately. aps.org
Table 2: Frontier Molecular Orbital Energies (Illustrative Data)
| Computational Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.5 | Related to Ionization Potential |
| LUMO Energy | -1.2 | Related to Electron Affinity |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity and Stability |
This table presents hypothetical data to illustrate the output of quantum chemical calculations used to assess electronic properties.
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Computational chemistry is pivotal in elucidating structure-activity relationships (SAR), which link a molecule's chemical structure to its biological activity. By modeling molecular interactions, researchers can rationalize why certain functional groups are critical for a compound's function and guide the design of more potent analogues.
Rationalization of Functionalization Effects on Reactivity
The structure of this compound contains several key functional groups whose roles can be rationalized through computational SAR studies. These include the phenolic hydroxyl group, the N-tert-butyl group, and the amide linker.
SAR studies on the broader class of salicylanilides have demonstrated that the 2-hydroxy group on the salicylic (B10762653) acid ring is essential for their biological activity. nih.gov Its removal consistently leads to a complete loss of function, suggesting it is directly involved in the mechanism of action, possibly through hydrogen bonding or chelation with a biological target. nih.gov
The amide linker is also structurally critical. Research has shown that even subtle changes, such as reversing the amide linkage (forming an anilide instead of a benzamide) or replacing it with an ester or urea (B33335) group, result in inactive compounds. nih.gov This indicates that the specific orientation and hydrogen-bonding capabilities of the -C(=O)NH- moiety are finely tuned for activity.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is a cornerstone of modern drug discovery and is used to understand the binding mode of a molecule at an atomic level, rationalize its biological activity, and guide the design of new compounds.
The process involves placing a virtual model of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction for various poses. These scores are based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
A prominent example of this approach is the development of ML188, a non-covalent inhibitor of the SARS-CoV 3CL protease. nih.gov After an initial high-throughput screen, the X-ray crystal structure of an early lead compound bound to the enzyme was determined. This structural information was then used to guide further optimization through molecular docking and synthesis, leading to the highly potent probe ML188. nih.gov The docking studies helped researchers understand how different functional groups on the inhibitor fit into the S1', S1, and S2 binding pockets of the protease, allowing for the rational design of improved analogues. nih.gov
While specific molecular docking studies on this compound are not detailed in the provided results, this computational approach represents a standard and powerful method for investigating its potential biological targets and rationalizing its structure-activity relationships.
Mechanistic Studies in Reactions Involving N Tert Butyl 2 Hydroxybenzamide
Role of the N-tert-Butyl Group in Reaction Pathways
The tert-butyl group, a sterically demanding and electron-donating substituent, plays a significant role in directing the course of chemical reactions. Its influence is multifaceted, affecting stereoselectivity, carbocation stability, and the nature of radical processes.
Promoting Cyclization in Organocatalytic Cycloadditions
In the realm of organocatalysis, bulky substituents are often employed to create a specific chiral environment around the catalytic center, thereby influencing the stereochemical outcome of a reaction. The N-tert-butyl group can exert significant steric hindrance, a property that is highly effective in promoting cyclization and controlling stereoselectivity in cycloaddition reactions.
While direct studies on N-tert-butyl-2-hydroxybenzamide in this context are specific, the principle is well-established in related systems. For instance, in asymmetric benzoin (B196080) condensations catalyzed by chiral N-heterocyclic carbenes (NHCs), catalysts bearing a tert-butyl group have been shown to effectively shield one face of the reactive intermediate. acs.org This steric blocking forces an incoming reactant to approach from the less hindered face, leading to high enantioselectivity in the cyclized product. acs.org A proposed transition state for such a reaction shows the bulky tert-butyl group sterically shielding the Si-face of a Breslow-type intermediate, compelling the second aldehyde molecule to attack from the Re-face. acs.org This principle of sterically-driven facial selectivity can be extrapolated to reactions involving this compound, where the tert-butyl group would be expected to play a similar role in directing the pathway of cyclization reactions.
Influence on Carbocation Formation in Amidation Reactions
The formation of N-tert-butyl amides often proceeds via mechanisms involving a tert-butyl cation. The Ritter reaction and its modifications are classic examples where a stable carbocation is a key intermediate. organic-chemistry.orgmissouri.edu The N-tert-butyl group in the final product originates from a source that can readily generate the tert-butyl cation, (CH₃)₃C⁺.
The stability of this tertiary carbocation is paramount for the reaction to proceed efficiently. In a modified Ritter reaction, tert-butyl acetate (B1210297) in the presence of a strong acid like sulfuric acid serves as an excellent source for the tert-butyl cation. organic-chemistry.orglookchem.com The acid protonates the acetate, which then dissociates to form the stable tert-butyl cation and acetic acid. This electrophilic cation is then attacked by the nucleophilic nitrogen of a nitrile to form a nitrilium ion, which upon hydrolysis yields the N-tert-butyl amide. organic-chemistry.orgmissouri.edu The efficiency of this process relies on the ease of formation and stability of the tert-butyl carbocation, a direct consequence of the electronic and hyperconjugative effects of the three methyl groups. organic-chemistry.org
Similarly, in copper-catalyzed de-tert-butylation of N,N-disubstituted amides, the reaction mechanism is believed to involve the formation of a tert-butyl cation upon cleavage of the N-C(CH₃)₃ bond, facilitated by the Lewis acidic copper catalyst. bath.ac.uk
Impact on Electron Transfer and Hydrogen Atom Transfer Processes
The N-tert-butyl group can influence electron transfer (ET) and hydrogen atom transfer (HAT) processes through both steric and electronic effects. The tert-butyl group is generally considered electron-donating, which can affect the electron density on the amide nitrogen and the adjacent carbonyl group. This, in turn, can influence the molecule's redox potential and its propensity to participate in ET processes.
In HAT reactions, a radical abstracts a hydrogen atom from a substrate. The tert-butoxyl radical is a common initiator for such reactions. nih.gov While direct studies on this compound are specific, general principles of HAT apply. The presence of the N-tert-butyl group can sterically hinder the approach of a radical to the amide N-H bond, potentially decreasing its reactivity in HAT processes compared to less hindered amides. Conversely, the electronic effect of the tert-butyl group could stabilize a resulting radical intermediate. In photocatalyzed HAT reactions, amides are a widely used class of hydrogen donors. nih.gov The specific reactivity of this compound would depend on the interplay between these steric and electronic factors, as well as the nature of the radical species involved.
Mechanisms of Amidation Reactions
The synthesis of amides is a cornerstone of organic chemistry, and various methods have been developed for their preparation. The formation of this compound can be achieved through several amidation reactions, each with a distinct mechanism.
Modified Ritter Reaction Mechanisms
The Ritter reaction is a well-established method for synthesizing N-substituted amides from nitriles and a source of a stable carbocation. organic-chemistry.orgmissouri.edu The classic Ritter reaction often uses strong acids and tertiary alcohols, which can limit its applicability. lookchem.com Modified Ritter reactions have been developed to overcome these limitations, offering milder conditions and broader substrate scope.
A particularly efficient method for synthesizing N-tert-butyl amides involves the reaction of a nitrile with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid. organic-chemistry.orglookchem.com This method avoids the use of tertiary alcohols and provides excellent yields. organic-chemistry.org
The proposed mechanism proceeds as follows:
Generation of the tert-butyl cation: Sulfuric acid protonates the ester oxygen of tert-butyl acetate, facilitating its cleavage to form a stable tert-butyl carbocation and acetic acid.
Nucleophilic attack: The electron pair on the nitrogen atom of the nitrile (e.g., 2-hydroxybenzonitrile) attacks the electrophilic tert-butyl cation.
Formation of a nitrilium ion: This attack results in the formation of a stable nitrilium ion intermediate.
Hydrolysis: The reaction mixture is then treated with water. Water acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent tautomerization and deprotonation yield the final N-tert-butyl amide product. organic-chemistry.orgmissouri.edu
This modified procedure has proven effective for a wide range of aromatic and aliphatic nitriles, including those with electron-donating and electron-withdrawing substituents. organic-chemistry.orglookchem.com
Table 1: Synthesis of N-tert-butyl amides via Modified Ritter Reaction organic-chemistry.orglookchem.com
| Entry | Nitrile | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxybenzonitrile | 2 | 95 |
| 2 | Benzonitrile | >12 (0.25 mL H₂SO₄) <3 (0.5 mL H₂SO₄) | 92 |
| 3 | 4-Chlorobenzonitrile | 2.5 | 94 |
| 4 | 2-Chlorobenzonitrile | 3 | 90 |
| 5 | Phenylacetonitrile | 2 | 88 |
| 6 | 3-Pyridinecarbonitrile | 6 | 89 |
Conditions: Nitrile (10 mmol), tert-butyl acetate (7.5 mL), H₂SO₄ (0.25-0.5 mL), 42°C.
Catalytic Mechanisms (e.g., Organocatalysis, Copper Catalysis)
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition-metal catalysis have been applied to amidation reactions.
Copper-Catalyzed Amidation: Copper catalysis is a powerful tool for forming C-N bonds. Several copper-catalyzed amidation protocols have been developed. One approach involves the intermolecular amidation of unactivated alkanes with amides, using a copper catalyst and a peroxide initiator. berkeley.edu The mechanism is proposed to involve a tert-butoxy (B1229062) radical, generated from the peroxide, which abstracts a hydrogen atom from the alkane to form an alkyl radical. This radical then combines with a copper-amide complex to form the N-alkyl amide product. berkeley.edu
Another relevant copper-catalyzed reaction is the oxidative amidation of aldehydes using amine salts. epa.gov This method uses a copper catalyst (e.g., CuSO₄ or Cu₂O) and an oxidant like tert-butyl hydroperoxide to synthesize primary, secondary, and tertiary amides. epa.gov While the exact mechanism can be complex, it likely involves the oxidation of the aldehyde and coordination of the amine to the copper center, followed by C-N bond formation.
In the context of N-tert-butyl amides, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the de-tert-butylation of tertiary amides, a reaction that proceeds under mild conditions. bath.ac.uk This suggests that copper catalysts can effectively mediate reactions at the N-tert-butyl amide bond. A plausible mechanism for copper-catalyzed C(sp²)–H amidation involves the initial generation of a nitrogen-centered radical by a Cu(II) species, which then undergoes further reaction. nih.gov
Organocatalysis: As mentioned in section 6.1.1, organocatalysis can be used to control the stereochemistry of reactions. While direct organocatalytic amidation to form this compound is less common, the principles of organocatalysis could be applied. For instance, an N-heterocyclic carbene (NHC) could activate an aldehyde to form a Breslow intermediate, which could then be trapped by an amine or its derivative. The steric bulk of the N-tert-butyl group would be expected to influence the efficiency and selectivity of such a reaction. acs.org
Intramolecular Interactions and Conformational Control
Significance of Intramolecular Hydrogen Bonding in Conformation and Reactivity
The molecular architecture of this compound, a derivative of salicylamide (B354443), is fundamentally governed by the interplay of powerful intramolecular forces. Chief among these is the intramolecular hydrogen bond, which acts as a primary determinant of the compound's conformational preferences and, consequently, its chemical reactivity. This interaction, coupled with the significant steric influence of the N-tert-butyl group, creates a unique and relatively rigid three-dimensional structure.
Formation of a Planar Pseudo-Ring
The defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the hydrogen atom of the phenolic hydroxyl group (-OH) at the C2 position and the oxygen atom of the amide carbonyl group (C=O). This interaction results in the formation of a highly stable, planar, six-membered pseudo-ring, often designated as an S(6) motif in crystallographic and computational studies. nih.govacs.org The formation of this ring is energetically favorable and generally takes precedence over intermolecular hydrogen bonding. nih.gov This robust internal bond significantly restricts the rotational freedom around the C(aryl)-C(amide) bond, forcing the hydroxyl, carbonyl, and amide groups into a nearly coplanar arrangement with the benzene (B151609) ring.
The Role of the N-Tert-butyl Group
While the intramolecular hydrogen bond imposes planarity, the conformation of the amide bond itself is heavily influenced by the presence of the bulky N-tert-butyl substituent. The tert-butyl group, known for its considerable steric demand, introduces significant spatial hindrance. dntb.gov.uanih.gov This steric pressure affects the torsional angle of the C(O)-N bond and plays a crucial role in stabilizing a specific rotamer. Theoretical and experimental studies on related N-substituted amides show that bulky groups can raise the energy barrier for cis-trans isomerization around the amide bond, effectively locking it into the more stable trans conformation where the tert-butyl group is positioned away from the phenyl ring to minimize steric clash. dntb.gov.uanih.gov The combination of the planarizing S(6) ring and the steric locking by the tert-butyl group results in a well-defined, low-energy conformation that dominates in solution and the solid state.
Impact on Reactivity
The conformation established by these intramolecular forces has profound implications for the reactivity of this compound.
Reduced Acidity and Proton Availability: The involvement of the phenolic proton in the strong intramolecular hydrogen bond significantly reduces its availability to act as a proton donor in intermolecular interactions. Its acidity is decreased because the proton is already engaged in a stable bonding arrangement. This makes reactions that require the deprotonation of the phenolic hydroxyl group, such as ether formation, more difficult to achieve compared to phenols without this feature.
Steric Shielding: The bulky tert-butyl group can sterically hinder the approach of reagents to the amide carbonyl group, potentially slowing down reactions such as hydrolysis compared to less substituted amides.
Research Findings and Spectroscopic Evidence
Detailed research on salicylamides and related ortho-hydroxyaryl amides provides a clear framework for understanding the structural characteristics of this compound. researchgate.net Spectroscopic methods are instrumental in confirming the presence and strength of the intramolecular hydrogen bond.
Infrared (IR) Spectroscopy: In the absence of the hydrogen bond, the O-H stretching vibration for a phenolic group would typically appear as a sharp band around 3600 cm⁻¹. In this compound, this bond's involvement in a strong hydrogen bond causes the O-H stretching band to shift to a much lower frequency (typically 3200-2800 cm⁻¹) and become very broad and intense. nih.govjchemrev.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive evidence for the intramolecular hydrogen bond. The signal for the phenolic proton is shifted significantly downfield, often appearing in the range of δ 12.0–14.0 ppm. semanticscholar.org This large deshielding effect is a direct consequence of the proton's proximity to the electronegative carbonyl oxygen and its participation in the hydrogen bond.
The following table summarizes the expected structural and spectroscopic data for this compound based on findings from analogous systems.
| Parameter | Expected Observation for this compound | Rationale |
|---|---|---|
| Conformation | Predominantly planar structure with an S(6) pseudo-ring | Stabilization from the strong O-H···O=C intramolecular hydrogen bond. nih.govacs.org |
| ¹H NMR: Phenolic δ(OH) (ppm) | > 12.0 | Strong deshielding due to the proton's involvement in the intramolecular H-bond. semanticscholar.org |
| IR: ν(O-H) (cm⁻¹) | Broad band, ~3200-2800 | Significant red-shift and broadening from free O-H stretching (~3600 cm⁻¹) due to H-bond formation. nih.govjchemrev.com |
| Bond Length: O-H | Elongated | Weakening of the covalent O-H bond as it interacts with the carbonyl oxygen. |
| Bond Length: C=O | Slightly elongated | Donation of electron density from the hydrogen bond weakens the carbonyl double bond character. |
| Bond Distance: H···O (Å) | Short (~1.6 - 1.8 Å) | Indicative of a strong hydrogen bond interaction. |
Structure Activity Relationship Sar Studies of N Tert Butyl 2 Hydroxybenzamide Derivatives
Impact of the Phenolic Hydroxyl Group on Biological Activity
The phenolic hydroxyl group is a cornerstone of the N-tert-butyl-2-hydroxybenzamide structure, playing a pivotal role in its biological functions.
A free phenolic hydroxyl group at the 2-position of the benzamide (B126) core is frequently a stringent requirement for the biological activity of salicylamide (B354443) derivatives. In research concerning antitubercular salicylanilides, which are structurally related to this compound, this hydroxyl group is indispensable for their activity. Any modification, such as methylation or benzylation, leads to a significant diminution or complete abolition of their antimycobacterial effects. This suggests that the hydroxyl group is likely involved in critical hydrogen bonding interactions with the target protein or may function as a proton shuttle, a mechanism proposed for some salicylanilides to disrupt the proton gradient across microbial cell membranes.
Role of the N-tert-Butyl Substituent
The N-tert-butyl group is a defining feature of this molecule, imparting specific physicochemical and biological properties that are crucial for its activity.
The bulky and hydrophobic nature of the tert-butyl group markedly increases the lipophilicity of the molecule. Lipophilicity is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal level of lipophilicity is necessary for the molecule to efficiently traverse biological membranes and reach its intracellular target. However, an excessively high lipophilicity can be detrimental, leading to decreased aqueous solubility, increased non-specific binding, and rapid metabolic degradation. Quantitative structure-activity relationship (QSAR) studies on related 2,6-di-tert-butylphenol (B90309) derivatives have underscored the importance of hydrophobicity for their inhibitory action against enzymes like cyclooxygenase (COX).
Table 7.2.1: Influence of N-Alkyl Substituent on Lipophilicity of Salicylamide Derivatives
| Compound | N-Substituent | Calculated logP | Reference |
|---|---|---|---|
| Salicylamide | -H | 1.27 | ChemAxon |
| N-Ethylsalicylamide | -CH₂CH₃ | 1.98 | ChemAxon |
| N-Isopropylsalicylamide | -CH(CH₃)₂ | 2.29 | ChemAxon |
| N-tert-Butylsalicylamide | -C(CH₃)₃ | 2.61 | ChemAxon |
Note: logP values are calculated and serve to illustrate the trend of increasing lipophilicity with the size of the N-alkyl substituent.
The steric bulk of the N-tert-butyl group can be instrumental in achieving high-affinity binding to biological targets by fitting into specific hydrophobic pockets within the active site of an enzyme or receptor. For instance, in the development of non-covalent inhibitors for the SARS-CoV 3CL protease, a dipeptide-like inhibitor incorporating a tert-butyl amide group was found to occupy the S3 subpocket of the enzyme, contributing to its inhibitory potency. nih.gov Furthermore, in the discovery of novel farnesoid X receptor (FXR) antagonists, a 3-(tert-butyl)-4-hydroxyphenyl moiety was identified as being crucial for the compound's antagonistic activity, suggesting a key interaction between the tert-butyl group and the receptor.
Table 7.2.2: Effect of N-Substituent on Binding Affinity to Biological Targets
| Compound Series | Target | N-Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzamide Derivatives | Cereblon (CRBN) | -H | >1000 | nih.gov |
| -CH₃ | 250 ± 50 | nih.gov | ||
| -C(CH₃)₃ | 63 ± 16 | nih.gov | ||
| N-Benzoyl-2-hydroxybenzamides | L. donovani | -CH₂CH₃ | >50 | |
| -C(CH₃)₃ | 1.3 |
Note: This table combines data from different studies on related benzamide and N-benzoyl-2-hydroxybenzamide derivatives to illustrate the positive impact of the N-tert-butyl group on binding affinity.
The incorporation of an N-tert-butyl group has been demonstrated to significantly enhance the biological activity of 2-hydroxybenzamide derivatives against various pathogens. A notable example is in the development of antiparasitic agents, where the substitution of an ethyl group with a tert-butyl group in a series of N-benzoyl-2-hydroxybenzamides led to a marked increase in potency against Leishmania donovani and the K1 strain of Plasmodium falciparum. The resulting N-tert-butyl derivative exhibited activity against L. donovani comparable to the clinically used drug miltefosine. The antimicrobial properties of 2-hydroxybenzamide derivatives have long been recognized, and the N-tert-butyl group can play a key role in optimizing their activity against specific bacterial and fungal strains.
Table 7.2.3: Modulation of Antiparasitic and Antimicrobial Activity by N-tert-Butyl Group
| Compound Series | Organism | N-Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamides | Leishmania donovani | -CH₂CH₃ | >50 | |
| -C(CH₃)₃ | 0.7 | |||
| N-Benzoyl-2-hydroxybenzamides | Plasmodium falciparum (K1) | -CH₂CH₃ | 10.2 | |
| -C(CH₃)₃ | 0.4 | |||
| Salicylanilide (B1680751) Derivatives | Staphylococcus aureus | Phenyl | 6.25 | |
| 4-tert-Butylphenyl | 3.12 |
Note: This table includes data from studies on related N-benzoyl-2-hydroxybenzamides and salicylanilides to demonstrate the enhancement of bioactivity by the tert-butyl group.
Substituent Effects on the Aromatic Ring and Amide Linker
The amide linker is another critical element for modification. Its length, rigidity, and the introduction of other functional groups can alter the spatial relationship between the two parts of the molecule, which is often crucial for optimal interaction with the target. For example, in studies on benzodioxane-benzamide inhibitors of the bacterial cell division protein FtsZ, extending the linker from a methylenoxy to a more flexible ethylenoxy group resulted in a substantial increase in antimicrobial activity.
Table 7.3: Effect of Substituents on the Aromatic Ring and Amide Linker on Bioactivity
| Compound Series | Modification | Substituent/Linker | Biological Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| Salicylanilide Derivatives (Antitubercular) | Aromatic Ring Substitution (Position 5) | -H | >128 µg/mL | |
| -Cl | 1-2 µg/mL | |||
| -NO₂ | 0.5-1 µg/mL | |||
| Benzamide Derivatives (Antimicrobial) | Amide Linker Modification | -NH-CO- | Active | |
| -NH-CS- | More Active | |||
| -O-CO- | Inactive | |||
| -NH-SO₂- | Inactive |
Note: This table presents generalized SAR findings from studies on related salicylanilides and benzamides to illustrate the principles of substituent effects on the aromatic ring and amide linker.
Electron-Withdrawing Groups and Activity Trends
Research on related substituted benzamide derivatives has provided insights into the effects of EWGs. For instance, in a study on a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues, it was observed that the presence of a strong electron-withdrawing nitro group led to a decrease in anti-inflammatory activity. nih.gov This suggests that for certain biological targets, a reduction in electron density on the benzamide ring may be detrimental to the desired activity.
Conversely, in other molecular contexts, EWGs have been found to be essential for activity. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives with a phenylacetamide moiety, only compounds bearing a cyano (-CN) group, a potent EWG, exhibited the desired inhibitory activity. mdpi.com This highlights that the influence of EWGs is highly dependent on the specific molecular scaffold and the biological target being investigated.
While direct and extensive SAR studies on this compound specifically are not widely published, the principles observed in related structures provide a foundation for rational drug design. The following table summarizes the general trends observed for electron-withdrawing groups on the activity of related benzamide and salicylamide derivatives.
| Substituent (EWG) | General Effect on Activity (in related structures) | Reference Compound Class |
| Nitro (-NO₂) | Decreased anti-inflammatory activity | tert-butyl 2-(substituted benzamido)phenylcarbamate |
| Cyano (-CN) | Essential for inhibitory activity | thieno[2,3-b]pyridines with a phenylacetamide moiety |
| Halogens (F, Cl, Br) | Variable, can enhance activity depending on position | Salicylanilide derivatives |
It is important to note that the position of the electron-withdrawing group on the aromatic ring is also a critical determinant of its effect on biological activity.
Exploration of Isosteric Replacements (General SAR concept)
Isosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its essential biological activity. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical and/or chemical properties. cambridgemedchemconsulting.com The goal of such replacements can be to improve potency, selectivity, metabolic stability, or to reduce toxicity. scripps.edu
In the context of this compound derivatives, isosteric replacements can be explored at several positions:
Replacement of the Hydroxyl Group: The phenolic hydroxyl group is a key feature of salicylamides, capable of forming important hydrogen bonds with biological targets. Isosteric replacements for the hydroxyl group could include a fluorine atom or a methoxy (B1213986) group. cambridgemedchemconsulting.com A fluorine atom, being of similar size to a hydrogen atom, can act as a bioisostere for a hydroxyl group, although it primarily acts as a hydrogen bond acceptor. nih.gov This substitution can also influence the acidity of the remaining N-H proton of the amide.
Replacement of the Amide Bond: The amide bond itself is a critical structural element. Its replacement with other functional groups that mimic its geometry and hydrogen bonding capabilities is a common strategy to improve metabolic stability. scripps.edu Potential isosteres for the amide group include thioamides, where the carbonyl oxygen is replaced by sulfur. mdpi.com This change can alter the hydrogen bonding properties and lipophilicity of the molecule. mdpi.com
Replacement of the Phenyl Ring: The phenyl ring can be replaced with various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. researchgate.net This can influence the compound's polarity, solubility, and potential for new interactions with the target protein.
Biological Activities and Mechanistic Pathways of N Tert Butyl 2 Hydroxybenzamide Analogues
Antimicrobial and Antiparasitic Activities
The structural motif of salicylanilides, characterized by a hydroxyl group ortho to the amide linkage, is crucial for their biological effects. Modifications to both the salicylic (B10762653) acid and the aniline (B41778) portions of the molecule have led to the development of numerous analogues with potent antimicrobial and antiparasitic properties.
Activity against Mycobacterium tuberculosis
Salicylanilide (B1680751) analogues have emerged as promising agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. A key feature of these compounds is their ability to act on non-replicating mycobacteria, a crucial aspect for treating latent tuberculosis infections.
Research into salicylanilide derivatives has demonstrated significant in vitro activity. For instance, a series of salicylanilide-based carbamates displayed potent activity against M. tuberculosis, Mycobacterium kansasii, and Mycobacterium avium, with Minimum Inhibitory Concentration (MIC) values between 0.5 and 2 µmol/L against five MDR strains. nih.gov Similarly, salicylanilide pyrazinoates have shown MICs for MDR tuberculosis strains in the range of 0.125–2 µmol/L. nih.gov These compounds are thought to act as mutual prodrugs, releasing both the active salicylanilide and pyrazinoic acid. nih.gov
The antitubercular activity of these analogues is linked to the inhibition of essential mycobacterial enzymes. Studies have shown that some salicylanilide derivatives moderately inhibit methionine aminopeptidase (B13392206) and isocitrate lyase, enzymes vital for the persistence of latent tuberculosis. johnshopkins.edu For example, 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated 59% inhibition of isocitrate lyase at a concentration of 100 µmol/L. johnshopkins.edu
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Salicylanilide Carbamates | Multidrug-Resistant M. tuberculosis | 0.5–2 µmol/L | nih.gov |
| Salicylanilide Pyrazinoates | Multidrug-Resistant M. tuberculosis | 0.125–2 µmol/L | nih.gov |
Activity against Protozoan Parasites (e.g., P. falciparum, Trypanosomes, Leishmania)
The antiparasitic properties of salicylanilide analogues are well-documented. Niclosamide (B1684120), a halogenated salicylanilide, is an established anthelmintic drug, and its analogues have shown promise against various protozoan parasites. nih.gov
In the context of apicomplexan parasites, Toxoplasma gondii is often used as a model organism to study inhibitors. nih.gov Initial screenings revealed that niclosamide has promising in vitro activity against T. gondii. nih.gov This led to the investigation of a series of salicylanilides, identifying several inhibitors with nanomolar activity and no significant in vitro toxicity to human cells. nih.gov Carbamate derivatives with an ionizable moiety showed particularly compelling in vitro activity. nih.gov
Regarding Plasmodium falciparum, the causative agent of the most severe form of malaria, certain structural features in related amide compounds have been linked to activity. For instance, in a series of 3-hydroxy-propanamidines, analogues with a di-tert-butyl-phenyl substituent exhibited activity in the micromolar range, with one compound showing an IC50 of 0.05 µM. nih.gov
Furthermore, research on β-carboline derivatives has shown that an N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline]-3-carboxamide was active against promastigote, axenic amastigote, and intracellular amastigote forms of Leishmania amazonensis, demonstrating high selectivity for the parasite. nih.gov This highlights the potential of the N-alkyl amide moiety in antileishmanial drug design.
| Compound/Analogue Class | Parasite | Observed Activity | Reference |
|---|---|---|---|
| Salicylanilide Analogues | Toxoplasma gondii | Inhibitors with nanomolar activity | nih.gov |
| 3-hydroxypropanamidine with di-tert-butyl-phenyl substituent | Plasmodium falciparum | IC50 = 0.05 µM | nih.gov |
| N-butyl-β-carboline-3-carboxamide | Leishmania amazonensis | Active against all parasite forms | nih.gov |
General Antimicrobial and Anticancer Properties (as applicable to N-tert-butyl amides)
The N-tert-butyl amide moiety is present in various compounds exhibiting a broad range of biological activities, including general antimicrobial and anticancer effects. Salicylanilide anthelmintics like niclosamide and oxyclozanide (B1678079) have been repurposed and shown to be effective against drug-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For example, niclosamide and oxyclozanide were effective against MRSA both in vitro and in vivo. nih.gov
The antimicrobial spectrum of salicylanilide derivatives often includes activity against Gram-positive bacteria, while Gram-negative bacteria tend to be more resistant. mdpi.com Novel phenylthiazoles incorporating a tert-butyl moiety have demonstrated promising activity against multidrug-resistant pathogens, including MRSA and Clostridium difficile. nih.gov
In the realm of oncology, salicylanilides have gained attention as candidates for drug repurposing. mdpi.com They have been shown to induce cytotoxic or cytostatic effects in various tumor cell types in vitro and in vivo. mdpi.com The anticancer mechanisms are multifaceted, including the induction of cell growth arrest and apoptosis. mdpi.com Beyond salicylanilides, other N-tert-butyl derivatives have been explored as potential anticancer agents. For instance, novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been synthesized and evaluated for their ability to inhibit 11β-HSD enzymes, which are implicated in the proliferation of neoplastic cells. nih.gov
Mechanism of Action Studies
The diverse biological activities of N-tert-butyl-2-hydroxybenzamide analogues can be attributed to several distinct mechanistic pathways. These range from broad, membrane-level disruptions to highly specific interactions with key cellular enzymes.
Disruption of Proton Gradients via Proton Shuttling
A primary mechanism of action for salicylanilides is their function as protonophores, which are compounds capable of transporting protons across biological membranes. nih.gov This action uncouples oxidative phosphorylation, a process essential for ATP synthesis. nih.gov By shuttling protons across the inner mitochondrial membrane in eukaryotes or the cytoplasmic membrane in prokaryotes, these compounds dissipate the proton motive force. nih.gov
This proton-shuttling mechanism is consistent with the structure-activity relationships observed for antitubercular salicylanilides. nih.gov A free phenolic hydroxyl group is essential for this activity, as it can be deprotonated. The resulting anion is stabilized by the delocalized π-electron system, allowing it to cross the hydrophobic membrane. nih.govnih.gov Once across, it can be protonated again, completing the cycle and effectively creating a proton leak that disrupts the cell's energy production. nih.gov This mechanism explains the broad antimicrobial activity and the observed trend where cytotoxicity often correlates with antimicrobial potency. nih.gov The anthelmintic action of drugs like niclosamide is also attributed to this uncoupling of oxidative phosphorylation in the parasite's cells. nih.gov
Enzyme Inhibition Mechanisms (e.g., SARS-CoV 3CL protease inhibition by related compounds)
In addition to their protonophoric activity, N-tert-butyl amide-containing compounds can act as specific enzyme inhibitors. This has been notably demonstrated in the search for inhibitors of viral proteases.
Following the SARS-CoV outbreak, a high-throughput screening identified N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as non-covalent inhibitors of the SARS-CoV 3CL protease (3CLpro), an enzyme crucial for viral replication. nih.gov The X-ray crystal structure of the enzyme bound with a lead compound revealed that the tert-butyl amide occupies the S3 subpocket of the protease's active site. nih.gov Subsequent optimization efforts for inhibitors of the SARS-CoV-2 3CL protease also focused on related scaffolds. nih.govresearchgate.net
This inhibitory action is not limited to viral enzymes. As mentioned previously, salicylanilide derivatives have been found to inhibit key mycobacterial enzymes, including isocitrate lyase and methionine aminopeptidase, contributing to their antitubercular effects. johnshopkins.edu Furthermore, various 2-hydroxy-N-phenylbenzamides and their esters have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. researchgate.net
| Compound Class | Target Enzyme | Mechanism/Activity | Reference |
|---|---|---|---|
| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | SARS-CoV 3CL Protease | Non-covalent inhibition; tert-butyl amide occupies S3 subpocket. | nih.gov |
| Salicylanilide Derivatives | Mycobacterial Isocitrate Lyase | Enzyme inhibition contributing to antitubercular activity. | johnshopkins.edu |
| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase & Butyrylcholinesterase | Inhibition of cholinesterases. | researchgate.net |
Interactions with Biological Macromolecules (e.g., Hydrogen Bonding with Enzymes/Receptors)
The biological effects of this compound analogues are fundamentally rooted in their specific interactions with biological macromolecules. These non-covalent interactions, particularly hydrogen bonds, are crucial for the molecular recognition and binding of these compounds to the active or allosteric sites of enzymes and receptors, thereby modulating their function. The precise geometry and chemical nature of the analogue dictate the strength and specificity of these interactions.
Research into various analogues has elucidated how they engage with protein targets. A notable example is the dipeptide-like analogue, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, also known as ML188, a non-covalent inhibitor of the SARS-CoV 3CL protease (3CLpro). nih.gov X-ray crystallography studies have provided a detailed map of its binding orientation within the enzyme's subpockets. nih.gov The inhibitor's tert-butyl amide group occupies the S3 pocket, the tert-butylanilido group settles into a deep S2 pocket, and the 3-pyridyl group fits into the S1 pocket. nih.gov
Crucially, specific hydrogen bonds stabilize the inhibitor-enzyme complex. The nitrogen atom of the 3-pyridyl ring acts as a hydrogen bond acceptor, engaging with the His-163 residue in the S1 subpocket. nih.gov Additionally, the furan (B31954) ring's oxygen and the adjacent amide carbonyl oxygen form a bifurcated hydrogen bond with the backbone amide of Gly-143. nih.gov These interactions are instrumental in the potent, non-covalent inhibition of the enzyme.
Another class of analogues, salicylanilides, demonstrates interactions with different macromolecular targets, such as those involved in bacterial viability. Studies on salicylamide (B354443) derivatives as inhibitors of the Hepatitis B virus (HBV) have shown that substitutions on the salicyl ring and the aniline moiety are critical for activity, suggesting specific interactions with the viral machinery. nih.gov For instance, derivatives with 3,5-diiodo substitutions on the salicyl ring showed high inhibition rates against HBV DNA replication. nih.gov In bacteria, salicylanilides have been shown to interact with the cell membrane and associated protein complexes. nih.gov Their mechanism often involves dissipating the proton motive force (PMF) across the bacterial membrane, which disrupts energy production and PMF-dependent processes like drug efflux mediated by large protein pumps. nih.gov
The ability of an amide N-H group to act as a hydrogen bond donor is a well-established principle in protein-ligand interactions and protein folding. scripps.eduillinois.edu The N-H of the benzamide (B126) core in these analogues is well-positioned to form such critical hydrogen bonds with amino acid side chains (e.g., aspartate, glutamate) or backbone carbonyls within a binding site, contributing significantly to binding affinity and specificity.
Table 1: Hydrogen Bonding Interactions of an this compound Analogue with SARS-CoV 3CLpro
| Interacting Group of Analogue (ML188) | Enzyme Residue (3CLpro) | Type of Interaction | Binding Pocket | Reference |
| 3-Pyridyl Ring Nitrogen | His-163 | Hydrogen Bond Acceptor | S1 | nih.gov |
| Furan Ring Oxygen | Gly-143 (Backbone NH) | Hydrogen Bond Acceptor | - | nih.gov |
| Amide Carbonyl Oxygen | Gly-143 (Backbone NH) | Hydrogen Bond Acceptor | - | nih.gov |
| Tert-butyl Amide | - | Van der Waals | S3 | nih.gov |
| Tert-butylanilido Group | - | Van der Waals | S2 | nih.gov |
Non-Covalent Inhibition Strategies
Non-covalent inhibition is a cornerstone of modern drug design, offering reversible and finely-tuned modulation of biological targets. This approach avoids the permanent modification of the target protein associated with covalent inhibitors, which can sometimes lead to off-target effects. Analogues of this compound have been central to developing sophisticated non-covalent inhibition strategies.
The design of the SARS-CoV 3CLpro inhibitor ML188 exemplifies a successful non-covalent strategy. Unlike the majority of coronavirus 3CLpro inhibitors that rely on a reactive "warhead" to form a covalent bond with the catalytic cysteine residue, ML188 achieves its potency through an optimized network of non-covalent interactions. nih.gov By forgoing a reactive functional group, the design focuses on maximizing shape complementarity and specific hydrogen bonds within the enzyme's active site, as detailed previously. nih.gov This strategy led to a moderately sized molecule with good enzymatic and antiviral inhibitory activity, providing a valuable starting point for further refinement of non-covalent 3CLpro inhibitors. nih.gov
Salicylanilide analogues employ a different, yet equally effective, non-covalent inhibition strategy, particularly against bacteria. Their primary mechanism is the disruption of the proton motive force (PMF) across the bacterial inner membrane. nih.gov These lipophilic molecules are believed to shuttle protons across the membrane, dissipating the electrochemical gradient. This uncoupling of the electron transport chain from ATP synthesis is a non-covalent process that leads to a rapid decrease in cellular energy levels and inhibits PMF-dependent transport systems. nih.gov
A key advantage of this non-covalent mechanism is its potential in combination therapies to combat antibiotic resistance. Many Gram-negative bacteria rely on PMF-dependent efflux pumps, such as the TolC-mediated system, to expel antibiotics. nih.gov By dissipating the PMF, salicylanilides can inhibit the function of these pumps. nih.gov This non-covalent action renders the bacteria susceptible to other antibiotics that would otherwise be ejected. This synergistic strategy, where the salicylanilide non-covalently disables a key resistance mechanism, allows for the repurposing of existing antibiotics against multi-drug resistant pathogens. nih.gov For example, combining salicylanilides with antibiotics that are normally effluxed can restore their efficacy against resistant strains of E. coli. nih.gov
Table 2: Non-Covalent Inhibition Strategies of this compound Analogues
| Analogue Class | Target/System | Non-Covalent Mechanism | Therapeutic Strategy | Reference |
| Dipeptide-like (e.g., ML188) | SARS-CoV 3CL Protease | Competitive active site binding via hydrogen bonds and van der Waals forces | Direct, reversible enzyme inhibition | nih.gov |
| Salicylanilides | Bacterial Inner Membrane / Efflux Pumps | Dissipation of Proton Motive Force (PMF) | Inhibition of cellular energy production; Synergistic activity with other antibiotics by disabling efflux-based resistance | nih.gov |
Catalysis Employing N Tert Butyl 2 Hydroxybenzamide and Its Derivatives
Organocatalysis
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, derivatives of N-tert-butyl-2-hydroxybenzamide have emerged as promising candidates. Their utility is particularly noted in cycloadditions and asymmetric transformations.
Recent research has highlighted the utility of N-hydroxyamides in organophosphine-catalyzed deoxygenative [3+2] cycloaddition reactions with alkynes to regioselectively synthesize isoxazoles. nih.govacs.org This transformation is significant as isoxazoles are important heterocyclic compounds in medicinal chemistry. The reaction proceeds efficiently in an environmentally conscious manner, tolerating a breadth of functional groups. nih.gov
A key finding in these studies was the critical role of the substituent on the amide nitrogen. Mechanistic experiments revealed that the presence of a bulky group, specifically the N-tert-butyl group, was essential for the cyclization to proceed. researchgate.net When a substrate with a free NH group (lacking the tert-butyl substituent) was used, the reaction was completely inhibited. This suggests that the N-tert-butyl group is crucial for promoting the cyclization step. researchgate.net
The proposed mechanism involves an initial Michael addition of the N-hydroxyamide to an alkyne, activated by a phosphine (B1218219) catalyst like CyPPh2, forming a zwitterionic intermediate. This is followed by a proton transfer and subsequent cyclization with the elimination of phosphine oxide to yield the final isoxazole (B147169) product. researchgate.net The scope of this regioselective [3+2] cycloaddition has been explored with various substituted N-hydroxybenzamides, demonstrating its utility in generating a diverse range of functionalized isoxazoles in moderate to excellent yields. researchgate.net
Table 1: Organocatalytic [3+2] Cycloaddition of N-Hydroxybenzamides and Alkynes This table is generated based on data reported in the literature for the synthesis of 3,4,5-trisubstituted isoxazoles. researchgate.net
| Entry | N-Hydroxybenzamide Substituent (R) | Alkyne (R'/R'') | Yield (%) |
|---|---|---|---|
| 1 | H | Ph / CO2Et | 85 |
| 2 | 4-F | Ph / CO2Et | 81 |
| 3 | 4-Cl | Ph / CO2Et | 82 |
| 4 | 4-Br | Ph / CO2Et | 83 |
| 5 | 4-CF3 | Ph / CO2Et | 75 |
| 6 | 3-Cl | Ph / CO2Et | 77 |
Chiral N-Hydroxybenzamides as Asymmetric Oxidation Catalysts
Chiral N-hydroxybenzamides have been synthesized and investigated as precursors to short-lived chiral N-oxyl radicals, which have potential as catalysts for asymmetric aerobic oxidations. core.ac.ukorganic-chemistry.org These radicals are typically generated through the oxidation of the N-hydroxybenzamide precursor using an oxidizing agent like lead tetraacetate or by hydrogen abstraction with a tert-butoxyl radical. core.ac.ukorganic-chemistry.org
The synthetic applications of N-oxyl radicals have been extended to the asymmetric aerobic oxidation of various organic compounds. core.ac.uk Kinetic studies involving chiral N-oxyl radicals derived from N-hydroxybenzamides and chiral benzylic substrates, such as 1-phenylethanol, have demonstrated moderate chiral discrimination. core.ac.ukorganic-chemistry.org This selectivity indicates that asymmetric catalysis mediated by these chiral N-hydroxybenzamides is feasible. While still an area of active research, these findings open the door for developing new catalytic systems for the asymmetric aerobic oxidation of a wide range of substrates. core.ac.uk
Metal-Catalyzed Reactions
The amide and hydroxyl functionalities of this compound and its analogs make them excellent ligands for coordinating with metal ions. The resulting metal complexes can exhibit significant catalytic activity in various organic transformations.
Copper complexes incorporating ligands structurally similar to this compound have been synthesized and characterized. For instance, a mononuclear copper(II) complex with (E)-N′(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been prepared. researchgate.netresearchgate.net In this complex, the dianionic ligand coordinates to the copper(II) ion in a tridentate fashion through the phenolic oxygen, the enolic amidic oxygen, and the azomethine nitrogen, resulting in a square planar geometry. researchgate.netresearchgate.net While the primary investigation of this specific complex focused on its biological activity, the stable coordination with copper(II) underscores the potential of such ligands in developing copper-based catalysts.
Separately, copper-catalyzed N-tert-butylation of aromatic amines has been achieved using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent. researchgate.netorganic-chemistry.org This reaction, which proceeds under mild conditions at room temperature, is effectively catalyzed by copper(I) and copper(II) salts. organic-chemistry.org A proposed mechanism involves the coordination of the copper catalyst to the tert-butylating agent, which facilitates the release of a tert-butyl cation that subsequently reacts with the amine. organic-chemistry.org This demonstrates the ability of copper to catalyze reactions involving the transfer of tert-butyl groups, a key structural component of the titular compound. Furthermore, copper-catalyzed oxidative cross-coupling reactions often utilize tert-butyl hydroperoxide (TBHP) as an oxidant, highlighting another intersection of copper catalysis and tert-butylated species. organic-chemistry.org
Molybdenum complexes are well-known for their ability to catalyze the epoxidation of olefins. The use of tert-butyl hydroperoxide (TBHP) as the oxygen source in these reactions is common. researchgate.netorganic-chemistry.orgduke.edu Ligands containing bulky substituents, such as tert-butyl groups, are often employed to enhance the catalyst's solubility in non-polar solvents and to modulate its activity. youtube.com
New molybdenum(II) complexes bearing bidentate chelating dinitrogen ligands have been tested as catalysts for the epoxidation of cyclooctene (B146475) with TBHP. organic-chemistry.orgduke.edu These catalytic systems have shown 100% selectivity for the formation of the epoxide. Their turnover frequencies are comparable to other related molybdenum carbonyl and molybdenum(VI) compounds. organic-chemistry.orgduke.edu The nature of the ligands and counter-ions can influence the catalytic activity; for example, acetonitrile (B52724) precursor complexes are generally more active than the corresponding diimine complexes, and chloro derivatives tend to be more active than bromo derivatives. organic-chemistry.org The catalytic activity of such molybdenum complexes can be optimized by varying the substituents on the ligand framework. youtube.com
Table 2: Molybdenum-Catalyzed Epoxidation of Olefins using Polyoxometalate (POM) Catalysts This table is generated based on data reported in the literature for various molybdenum-based POM catalysts. researchgate.net
| Entry | Catalyst | Olefin | Oxidant | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | (NH4)6[Mo7O24]·4H2O | Cyclooctene | H2O2 | 99 | >99 |
| 2 | H4[PMo11VO40] | Cyclohexene | TBHP | 100 | 95 |
| 3 | [TBA]4[PMo11O39] | 1-Octene | TBHP | 98 | 90 |
Q & A
Q. What are the optimal synthetic routes for n-tert-butyl-2-hydroxybenzamide, and what experimental conditions are critical for yield optimization?
Answer: The synthesis of n-tert-butyl-2-hydroxybenzamide typically involves amidation or condensation reactions. A validated approach (Scheme 2 in ) uses methyl 3-(chlorocarbonyl)propanoate with pyridine in CH₂Cl₂ under ambient conditions for 1 hour to form the amide bond. Key considerations include:
- Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation conditions may reduce competing side products .
- Reagent purity : Tert-butyl groups are sterically bulky; anhydrous solvents (e.g., CH₂Cl₂) and reagents (e.g., TIPSCl) are essential to prevent hydrolysis .
- Temperature control : Room temperature (20–25°C) minimizes thermal decomposition of intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer: Orthogonal analytical techniques are recommended:
- NMR : Confirm tert-butyl protons (δ 1.2–1.4 ppm, singlet) and amide NH (δ 8–10 ppm, broad) .
- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .
- X-ray crystallography : Resolve steric effects of the tert-butyl group; compare with NIST data for analogous benzoic acid derivatives .
- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl moiety) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
Answer: Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural analogs : Compare substituent effects (e.g., 4-tert-butyl vs. 2-hydroxy groups) using SAR tables .
- Statistical rigor : Apply iterative qualitative analysis (e.g., triangulation of HPLC, bioassay, and computational data) .
Q. Methodological Steps :
Replicate studies under identical conditions.
Use computational docking (e.g., AutoDock Vina) to predict binding affinity variations due to tert-butyl orientation .
Cross-validate with thermal stability assays (TGA/DSC) to rule out degradation artifacts .
Q. What computational strategies predict the stability and reactivity of this compound under varying pH and solvent conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain from the tert-butyl group .
- MD simulations : Model solvation effects in polar (e.g., water) vs. nonpolar (e.g., DMF) solvents .
- pKa prediction : Use software like MarvinSuite to estimate hydroxyl group acidity (predicted pKa ~9–10) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for specific biological targets?
Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .
- Bioisosteric replacement : Replace the hydroxyl group with a bioisostere (e.g., hydroxamic acid) to improve metal-binding affinity .
- In vitro screening : Prioritize analogs with low IC₅₀ in enzyme inhibition assays (e.g., HDAC or PARP targets) .
Q. Experimental Workflow :
Synthesize derivatives via parallel combinatorial chemistry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
